molecular formula C14H13ClN2O4S B5614082 5-[(2-Chlorophenyl)sulfamoyl]-2-methoxybenzamide

5-[(2-Chlorophenyl)sulfamoyl]-2-methoxybenzamide

Cat. No.: B5614082
M. Wt: 340.8 g/mol
InChI Key: OAODYAYJRPYULI-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenyl)sulfamoyl]-2-methoxybenzamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzamide structure, with additional substituents including a methoxy group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-Chlorophenyl)sulfamoyl]-2-methoxybenzamide typically involves the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.

    Sulfonation: The amino group is sulfonated using chlorosulfonic acid to form the sulfonamide intermediate.

    Coupling: The sulfonamide intermediate is then coupled with 2-chlorobenzoyl chloride in the presence of a base such as pyridine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine group under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 5-[(2-Hydroxyphenyl)sulfamoyl]-2-methoxybenzamide.

    Reduction: Formation of 5-[(2-Chlorophenyl)amino]-2-methoxybenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections due to its sulfonamide moiety.
  • Evaluated for its anti-inflammatory and analgesic properties.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-Chlorophenyl)sulfamoyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This leads to competitive inhibition and a decrease in enzyme activity. The compound may also interact with other biological pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoate
  • 5-[(2-Chlorophenyl)sulfamoyl]-2-hydroxybenzoic acid

Comparison:

  • 5-[(2-Chlorophenyl)sulfamoyl]-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
  • The hydroxy derivatives may have different solubility and reactivity profiles compared to the methoxy derivative.
  • The presence of the methoxy group can also affect the compound’s ability to interact with biological targets, potentially leading to different therapeutic effects.

Properties

IUPAC Name

5-[(2-chlorophenyl)sulfamoyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-21-13-7-6-9(8-10(13)14(16)18)22(19,20)17-12-5-3-2-4-11(12)15/h2-8,17H,1H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAODYAYJRPYULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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